molecular formula C13H6N2O2 B8116072 APN-Maleimide

APN-Maleimide

Cat. No.: B8116072
M. Wt: 222.20 g/mol
InChI Key: CHKKXKRQICWZFF-UHFFFAOYSA-N
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Description

APN-Maleimide, also known as 3-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl)propiolonitrile, is a bifunctional crosslinker used for thiol-to-thiol coupling. This compound is particularly valued for its high selectivity in biological media and mild reaction conditions. It is a promising alternative to traditional maleimide for chemo-selective thiol conjugation due to its enhanced hydrolytic stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: APN-Maleimide can be synthesized through a series of organic reactions. The preparation typically involves the reaction of 3-arylpropiolonitriles with maleimide derivatives. The reaction conditions are mild, usually carried out in an aqueous buffer with a pH range of 6.5 to 9.0 at ambient temperature. The reaction is highly selective, with the first thiol reacting exclusively with the maleimide residue to produce the protein-APN conjugate .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The maleimide-thiol reaction is performed in a neutral aqueous solution, ensuring high yield and selectivity. The process is scalable and can be adapted for the production of large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions: APN-Maleimide primarily undergoes substitution reactions, specifically thiol-Michael addition reactions. This reaction involves the addition of a thiol group to the maleimide, forming a stable thiosuccinimide product .

Common Reagents and Conditions: The thiol-Michael addition reaction is typically carried out in aqueous buffers with a pH range of 6.5 to 7.5. Common reagents include thiol-containing molecules such as cysteine residues in proteins. The reaction is highly chemoselective for thiols at this pH range .

Major Products: The major product of the thiol-Michael addition reaction is a thiosuccinimide adduct. This product is highly stable and does not undergo significant hydrolysis, making it suitable for various bioconjugation applications .

Scientific Research Applications

APN-Maleimide has a wide range of applications in scientific research, including:

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of APN-Maleimide involves the thiol-Michael addition reaction. The maleimide group reacts with thiol groups in proteins, forming a stable thiosuccinimide linkage. This reaction is highly selective and occurs under mild conditions, making it suitable for various biological applications. The molecular targets of this compound are primarily cysteine residues in proteins, and the reaction pathway involves the formation of a covalent bond between the thiol group and the maleimide .

Comparison with Similar Compounds

This compound stands out due to its unique combination of high selectivity, mild reaction conditions, and enhanced stability, making it a valuable tool in various scientific and industrial applications.

Properties

IUPAC Name

3-[4-(2,5-dioxopyrrol-1-yl)phenyl]prop-2-ynenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6N2O2/c14-9-1-2-10-3-5-11(6-4-10)15-12(16)7-8-13(15)17/h3-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHKKXKRQICWZFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CC#N)N2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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